

A Technical Guide to the Primary Structure of Hevein Protein

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Compound of Interest

Compound Name: Hevein

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This document provides a comprehensive overview of the primary structure of the **Hevein** protein, a significant chitin-binding lectin found in the latex of the rubber tree (*Hevea brasiliensis*). Understanding the primary structure is fundamental to elucidating its biological functions, which include antifungal activity and a role in latex coagulation, as well as its allergenic properties.

Amino Acid Sequence and Domain Organization

Hevein is a relatively small, single-chain protein consisting of 43 amino acids.^{[1][2][3]} It is particularly rich in cysteine and glycine residues.^[2] The definitive amino acid sequence of mature **hevein** was first determined in 1975.^[1]

Hevein is synthesized as a larger precursor protein, a preproprotein, encoded by the HEV1 gene.^{[2][4][5]} The full precursor, pro-**hevein**, is 204 amino acids in length.^{[2][6]} This precursor undergoes co- and post-translational processing to yield the mature **hevein** protein.^{[3][4]}

The preproprotein has a distinct domain architecture:^{[1][2][3][4]}

- An N-terminal signal peptide of 17 amino acids, which directs the protein into the endoplasmic reticulum.
- The mature **hevein** domain of 43 amino acids.

- A C-terminal domain of 144 amino acids.[\[2\]](#)[\[3\]](#)[\[4\]](#) Some sources also describe a 6-amino acid linker region between the **hevein** and C-terminal domains.[\[1\]](#)

The UniProt accession number for pro-**hevein** from *Hevea brasiliensis* is P02877.[\[6\]](#)

Table 1: Primary Structure of Mature **Hevein**

Position	Amino Acid (3-Letter)	Amino Acid (1-Letter)
1	Glutamic acid	E
2	Glutamine	Q
3	Cysteine	C
4	Glycine	G
5	Arginine	R
6	Glutamine	Q
7	Alanine	A
8	Glycine	G
9	Glycine	G
10	Lysine	K
11	Leucine	L
12	Cysteine	C
13	Proline	P
14	Asparagine	N
15	Asparagine	N
16	Cysteine	C
17	Cysteine	C
18	Serine	S
19	Glutamine	Q
20	Tryptophan	W
21	Glycine	G
22	Tryptophan	W
23	Cysteine	C

24	Glycine	G
25	Serine	S
26	Threonine	T
27	Aspartic acid	D
28	Glutamic acid	E
29	Cysteine	C
30	Tyrosine	Y
31	Asparagine	N
32	Phenylalanine	F
33	Proline	P
34	Cysteine	C
35	Histidine	H
36	Glycine	G
37	Alanine	A
38	Glutamine	Q
39	Cysteine	C
40	Glycine	G
41	Lysine	K
42	Aspartic acid	D
43	Alanine	A

Quantitative Data

Table 2: Amino Acid Composition of Mature **Hevein**

Amino Acid	Count	Percentage
Alanine (A)	3	7.0%
Arginine (R)	1	2.3%
Asparagine (N)	3	7.0%
Aspartic acid (D)	2	4.7%
Cysteine (C)	8	18.6%
Glutamic acid (E)	2	4.7%
Glutamine (Q)	4	9.3%
Glycine (G)	7	16.3%
Histidine (H)	1	2.3%
Leucine (L)	1	2.3%
Lysine (K)	2	4.7%
Phenylalanine (F)	1	2.3%
Proline (P)	2	4.7%
Serine (S)	2	4.7%
Threonine (T)	1	2.3%
Tryptophan (W)	2	4.7%
Tyrosine (Y)	1	2.3%
Total	43	100%

Table 3: Physicochemical Properties of **Hevein**

Property	Value	Source
Molecular Weight	~4.7 kDa	[7][8]
Number of Residues	43	[1][2][3][4]
UniProt ID (Pro-hevein)	P02877	[6]

Experimental Protocols for Primary Structure Determination

The primary structure of **hevein** has been elucidated through a combination of direct protein sequencing and analysis of its corresponding complementary DNA (cDNA).

3.1. Protein Sequencing (Conventional Non-Automatic Methods)

The initial determination of **hevein**'s amino acid sequence was accomplished using conventional protein sequencing techniques.[9][10]

- **Protein Purification:** **Hevein** is purified from the latex of *Hevea brasiliensis*. The latex is subjected to ultrafiltration to separate proteins with a molecular weight of less than 10 kDa. [8] Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).[8]
- **Amino Acid Analysis:** The purified protein is hydrolyzed into its constituent amino acids, which are then separated and quantified to determine the amino acid composition.
- **N-terminal Sequencing (Edman Degradation):** The sequence of amino acids from the N-terminus is determined sequentially.
- **Fragmentation and Sequencing of Peptides:** The protein is cleaved into smaller peptide fragments using chemical reagents (e.g., cyanogen bromide) or proteolytic enzymes (e.g., trypsin). These fragments are then sequenced.
- **Sequence Assembly:** The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the protein.

- **Mass Spectrometry:** Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and electrospray mass spectrometry are used to confirm the molecular weight and sequence of the purified protein and its fragments.[8]

3.2. cDNA Sequencing

The structure of the cDNA encoding **hevein** was determined in 1990, which provided the deduced amino acid sequence of the entire preproprotein.[1][2]

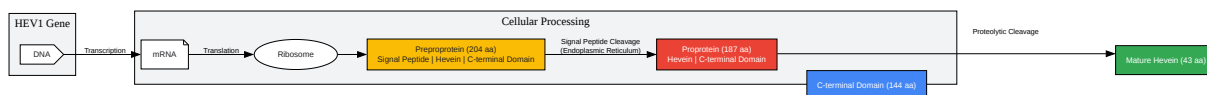
- **cDNA Library Construction:** A cDNA library is created from the messenger RNA (mRNA) isolated from the laticifers of *Hevea brasiliensis*. [2]
- **Polymerase Chain Reaction (PCR):** The **hevein**-encoding cDNA is amplified from the library using PCR with specific primers.[2]
- **Cloning and Sequencing:** The amplified cDNA is cloned into a suitable vector and sequenced.
- **Sequence Analysis:** The nucleotide sequence is translated into the corresponding amino acid sequence, revealing the sequence of the signal peptide, mature **hevein**, and the C-terminal domain.[2]

Post-Translational Modifications

The synthesis of mature **hevein** involves several post-translational modification steps.[3][4]

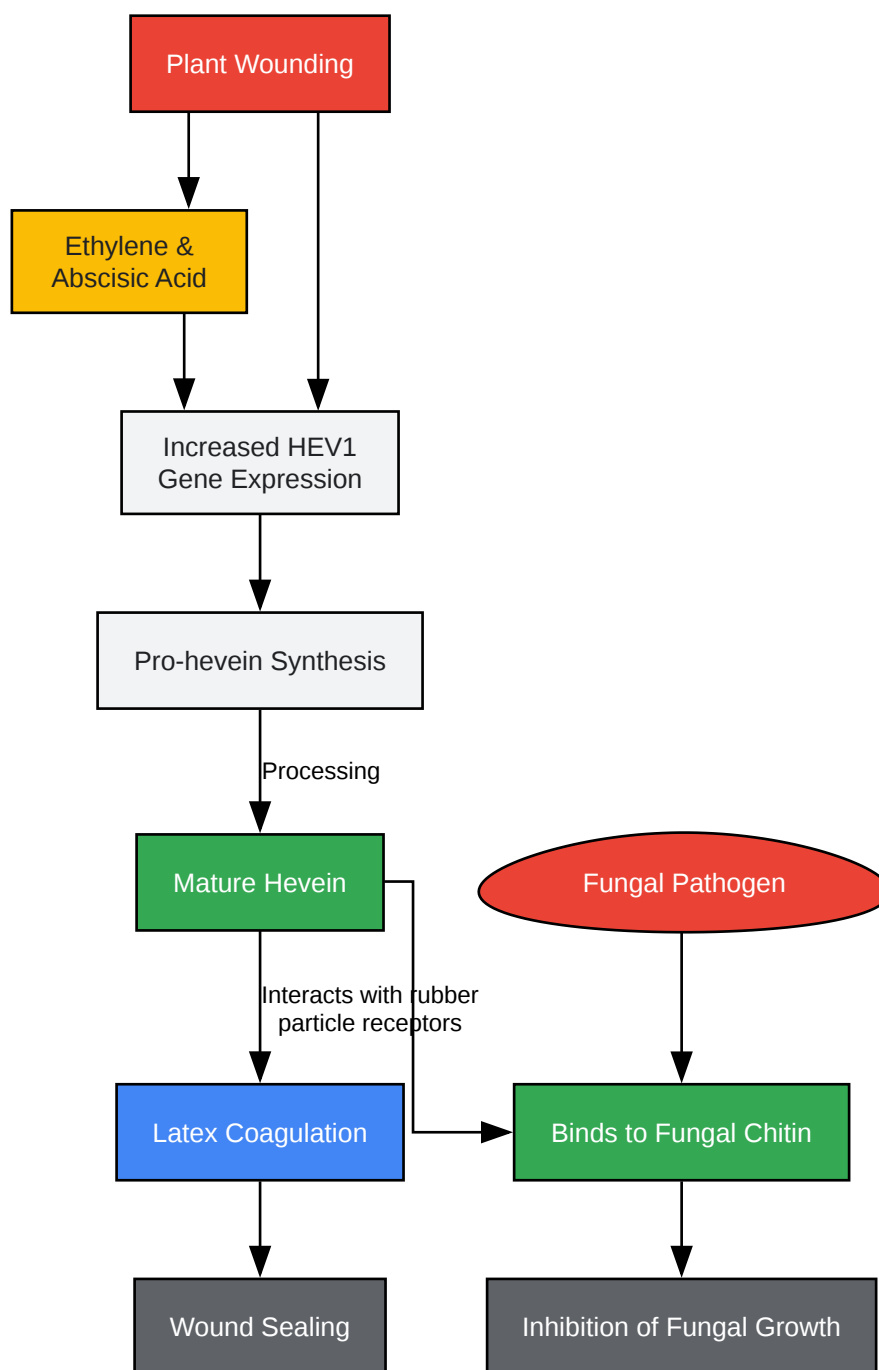
- **Cleavage of the Signal Peptide:** The 17-amino acid N-terminal signal peptide is cleaved upon translocation of the preproprotein into the endoplasmic reticulum.[3][4]
- **Proteolytic Cleavage of the Proprotein:** The resulting 187-amino acid proprotein undergoes further proteolytic cleavage to separate the 43-amino acid N-terminal **hevein** domain from the 144-amino acid C-terminal domain.[3][4][5][11] This processing results in a 5-kDa mature **hevein** protein and a 14-kDa C-terminal fragment.[3][4]
- **Disulfide Bond Formation:** Mature **hevein** contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and stability.[1]
- **Possible Deamidation:** There is a potential for deamidation at position 31 (Asparagine).[6]

Visualizations



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Caption: Workflow of **Hevein** protein synthesis and processing.



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Caption: Logical flow of **Hevein**'s role in plant defense.

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